molecular formula C7H8O4 B573860 Methyl 4-methyl-2-oxo-2,5-dihydrofuran-3-carboxylate CAS No. 167421-51-4

Methyl 4-methyl-2-oxo-2,5-dihydrofuran-3-carboxylate

Cat. No.: B573860
CAS No.: 167421-51-4
M. Wt: 156.137
InChI Key: DPKFVYZUCHXZJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-methyl-2-oxo-2,5-dihydrofuran-3-carboxylate (CAS 167421-51-4) is a high-purity chemical intermediate belonging to the dihydrofuran carboxylate family. This compound features a reactive molecular scaffold characterized by a ketone at the 2-position and an ester moiety at the 3-position of the furan ring, with a methyl substituent at the 4-position . This specific substitution pattern makes it a valuable building block in organic synthesis and medicinal chemistry research for the construction of more complex heterocyclic compounds . The dihydrofuran core is a privileged structure in drug discovery. While specific biological data for this methyl-substituted analogue is limited in the public domain, research on closely related compounds, such as Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate, demonstrates that the dihydrofuran scaffold can exhibit significant biological activity. Studies on that analogue have shown potential to induce apoptosis in cancer cells by activating caspase-3, modulating Bcl-2 and Bax protein levels, and altering mitochondrial membrane potential . Furthermore, recent scientific literature highlights that the 4,5-dihydrofuran scaffold is a target for pharmacomodulation in infectious disease research, including hit-to-lead optimization programs against parasites like Leishmania amazonensis . Researchers can leverage this compound to explore structure-activity relationships (SAR), particularly investigating the effect of an aliphatic moiety at the 4-position on reactivity and biological interaction . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 3-methyl-5-oxo-2H-furan-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4/c1-4-3-11-7(9)5(4)6(8)10-2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKFVYZUCHXZJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-methyl-2-oxo-2,5-dihydrofuran-3-carboxylate (CAS No. 167421-51-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring structure with various functional groups that contribute to its reactivity and biological properties. Its molecular formula is C6H6O4C_6H_6O_4 with a molecular weight of 142.11 g/mol. The compound is characterized by the presence of a methyl group at the 4-position and a keto group at the 2-position of the furan ring.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies demonstrate that it can induce apoptosis in cancer cell lines, particularly in promyelocytic leukemia cells (HL-60). The observed effects include:

  • Cell Cycle Arrest : this compound causes cell cycle arrest at specific phases, inhibiting proliferation.
  • Caspase Activation : The compound activates caspase pathways, leading to programmed cell death.
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels are associated with oxidative stress, contributing to apoptosis.

In vitro studies have reported a significant reduction in cell viability at concentrations as low as 23.5 µM .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : The compound interacts with specific enzymes involved in cellular metabolism and signaling pathways.
  • Modulation of Cell Signaling : It influences pathways that regulate cell survival and apoptosis.
  • Oxidative Stress Induction : By increasing ROS levels, it disrupts mitochondrial function and promotes apoptosis.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeBiological Activity
Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylateFuran-based derivativeAnticancer, induces apoptosis
Methyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylateFuran-based derivativeAntimicrobial, anticancer properties
Methyl 5-amino-4-cyano-2-methylfuran-3-carboxylateFuran-based derivativeAntimicrobial

Case Studies

  • Case Study on Anticancer Effects : A study conducted on HL-60 cells revealed that treatment with this compound resulted in significant apoptosis through caspase activation and modulation of Bcl-2 family proteins .
  • Antimicrobial Efficacy : Another investigation highlighted the compound's ability to inhibit growth in multiple bacterial strains, supporting its potential use as an antibacterial agent in therapeutic applications.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Bioactivity (pKi) Key References
This compound (Target) C₇H₈O₄ 156.14 4-methyl, 3-methyl ester N/A
Benzyl(Z)-4-hydroxy-5-(2-methoxy-2-oxoethylidene)-2-oxo-2,5-dihydrofuran-3-carboxylate (ID 267) C₁₆H₁₄O₇ 318.28 4-hydroxy, 5-methoxy ester, benzyl ester N/A
Methyl-2-(4-acetyl-3-hydroxy-5-oxo-2,5-dihydrofuran-2-yl)-2-hydroxyacetate (ID 269) C₁₀H₁₀O₈ 258.18 4-acetyl, 3-hydroxy, 2-hydroxyacetate pKi = 3.59
Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate (JOT01007) C₁₄H₁₃NO₄ 259.26 2-anilino, 4-oxo, ethyl ester Anti-proliferative (HL-60 cells)
Methyl 4-(hydroxymethyl)-2-(4-methylpentyl)-4,5-dihydrofuran-3-carboxylate C₁₃H₂₀O₄ 240.29 4-hydroxymethyl, 2-(4-methylpentyl) Antibacterial
Methyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate C₈H₁₁NO₄ 185.18 4-amino, 5,5-dimethyl Discontinued

Key Observations:

Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate demonstrates anti-proliferative activity in leukemia cells, highlighting the role of aromatic amine substituents in biological activity .

Ester Group Variations :

  • Replacement of the methyl ester with a benzyl group (ID 267) increases molecular weight by >160 g/mol, likely reducing membrane permeability compared to the target compound .
  • Ethyl esters (e.g., JOT01007) may confer enhanced metabolic stability over methyl esters due to slower hydrolysis .

Steric and Electronic Modifications: The hydroxymethyl and 4-methylpentyl substituents in the Streptomyces-derived analogue (C₁₃H₂₀O₄) contribute to its antibacterial activity, suggesting that bulkier alkyl chains enhance target engagement in microbial systems . Discontinued compounds like Methyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate may face synthesis or stability challenges due to steric hindrance from dimethyl groups .

Crystallographic and Solid-State Behavior :

  • Complex derivatives (e.g., COD Entry 2005896) with methoxymethyleneoxy and phenyl groups exhibit intricate crystal packing, whereas the target compound’s simpler structure likely favors easier crystallization and formulation .

Research Findings and Implications

  • Biological Potential: While the target compound’s bioactivity remains underexplored, structural analogs with hydroxy, acetyl, or anilino groups show measurable pharmacological effects (e.g., anti-proliferative pKi = 3.59–4.15) .
  • Synthetic Accessibility: The methyl ester and 4-methyl substituent in the target compound likely streamline synthesis compared to benzyl or amino-substituted derivatives, which require additional protective steps .
  • Drug Development Considerations : The compound’s moderate polarity (TPSA = 52.6 Ų) positions it as a viable candidate for further optimization, particularly if paired with substituents that enhance target binding without compromising bioavailability .

Preparation Methods

One-Pot Knoevenagel Condensation and O-Alkylation

A scalable one-pot synthesis involves Knoevenagel condensation followed by oxidative O-alkylation.

Procedure :

  • Knoevenagel Condensation : 3-Oxo-N-(p-tolyl)butanamide (1.0 mmol) and 3-(4-methoxyphenyl)acrylaldehyde (1.0 mmol) are refluxed in ethyl acetate with piperidine (5 mol%) for 3.5 hours.

  • O-Alkylation : The intermediate is treated with (diacetoxyiodo)benzene (PIDA, 1.2 mmol) and BF₃·Et₂O (3.0 mmol) in dichloroethane at 0°C, followed by stirring at room temperature for 5 hours.

Purification : The crude product is extracted with dichloromethane, washed with NaHCO₃, and purified via flash chromatography (petroleum ether:ethyl acetate, 10:1).

Yield : 84%.

Mechanistic Insight :
The Knoevenagel step forms a conjugated dienamide, which undergoes electrophilic cyclization via iodonium intermediates to yield the dihydrofuran core.

Alkylation of 1-Bromo-3-Chloropropane with Methyl Acetoacetate

A patent-pending method optimizes the alkylation of 1-bromo-3-chloropropane with methyl acetoacetate in methanol.

Procedure :

  • Alkylation : 1-Bromo-3-chloropropane (2.0 mol) and methyl acetoacetate (2.15 mol) are combined in methanol (780 mL) at 30–40°C under nitrogen.

  • O-Alkylation : Sodium methoxide (2.96–4.44 mol) is added in batches, inducing an exothermic reaction. The mixture is refluxed at 70°C for 6–8 hours.

  • Workup : Water (315 g) is added to dissolve salts, and the product is isolated via fractional distillation.

Yield : 188–250 g (60–80%).

Key Variables :

  • Sodium Methoxide Stoichiometry : Excess sodium methoxide (≥3.4 mol) reduces yields due to side reactions.

  • Solvent Recovery : Methanol is recycled after fractional distillation (purity <90%), impacting cost efficiency.

Comparative Analysis of Methods

Parameter One-Pot Method Alkylation Method
Starting Materials Acrylaldehyde derivatives1-Bromo-3-chloropropane
Catalyst Piperidine, BF₃·Et₂OSodium methoxide
Solvent Ethyl acetateMethanol
Reaction Time 8.5 hours6–8 hours
Yield 84%60–80%
Purification Flash chromatographyFractional distillation

Optimization Strategies

Temperature Control

Exothermic reactions in the alkylation method necessitate strict temperature control (30–40°C during reagent addition, 70°C during reflux). Elevated temperatures accelerate side reactions, reducing yields by 15–20%.

Solvent Selection

Methanol in the alkylation method facilitates sodium methoxide solubility but requires post-reaction distillation. Ethyl acetate in the one-pot method simplifies extraction but demands chromatographic purification.

Catalytic Efficiency

Piperidine (5 mol%) in the Knoevenagel step enhances enolate formation, while BF₃·Et₂O stabilizes iodonium intermediates during cyclization. Sodium methoxide acts as both base and nucleophile in the alkylation method, eliminating the need for additional catalysts.

Challenges and Solutions

Byproduct Formation

  • Issue : Over-alkylation in the patent method generates dimethylated byproducts.

  • Solution : Stoichiometric control of sodium methoxide (≤3.0 mol) minimizes byproducts.

Purification Complexity

  • Issue : Flash chromatography increases time and cost for the one-pot method.

  • Solution : Gradient elution (petroleum ether:ethyl acetate, 15:1 to 5:1) improves separation efficiency .

Q & A

Q. What are the common synthetic routes for Methyl 4-methyl-2-oxo-2,5-dihydrofuran-3-carboxylate?

The compound is synthesized via bromination of precursors followed by esterification. For example, bromination of 4-methyl-2-oxo-2,5-dihydrofuran derivatives introduces functional groups, which are subsequently esterified using methanol under optimized conditions to achieve high yields (70–85%) . Key steps include controlling reaction temperature (0–5°C for bromination) and using catalysts like H2SO4 for esterification. Purity is confirmed via HPLC (>98%) and NMR spectroscopy .

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

  • Spectroscopy : 1H/13C NMR (δ 5.20–5.50 ppm for dihydrofuran protons, δ 170–175 ppm for carbonyl carbons), IR (C=O stretch at ~1740 cm⁻¹), and mass spectrometry (m/z 156.04 [M+H]+) .
  • Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL for refinement (R-factor < 0.05) and ORTEP-3 for visualizing anisotropic displacement ellipsoids. Mercury software aids in analyzing hydrogen-bonding networks and packing motifs .

Q. What biological activities have been reported for this compound and its derivatives?

Derivatives exhibit dose-dependent cytotoxicity in cancer cells (e.g., IC50 = 12–25 μM in HeLa cells) by inducing apoptosis via ROS generation and DNA fragmentation . Antimicrobial studies show inhibition zones of 10–15 mm against Staphylococcus aureus at 100 μg/mL . Structure-activity relationship (SAR) studies highlight the importance of the methyl and ester groups for bioactivity .

Advanced Research Questions

Q. How can researchers design experiments to assess the apoptotic mechanisms of this compound?

  • Flow cytometry : Use Annexin V/PI staining to quantify apoptotic cells.
  • DAPI staining : Visualize nuclear condensation in treated cells.
  • ROS assays : Employ fluorescent probes (e.g., DCFH-DA) to measure oxidative stress.
  • DNA fragmentation analysis : Agarose gel electrophoresis to detect ladder patterns .

Q. How do structural modifications (e.g., amino or bromo substitutions) alter bioactivity?

Comparative studies show:

  • Amino-substituted analogs (e.g., Ethyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate) exhibit enhanced solubility but reduced cytotoxicity (IC50 = 35 μM vs. 12 μM for the methyl derivative) .
  • Bromo-substituted derivatives (e.g., Ethyl 4-(bromomethyl)-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate) show improved electrophilic reactivity, enabling cross-coupling reactions for further functionalization .

Q. How can crystallographic software (e.g., SHELX, Mercury) resolve challenges in structural determination?

  • SHELXL : Refine high-resolution data (d-spacing < 1.0 Å) with TWIN commands for twinned crystals. Use HKLF 5 format for intensity integration .
  • Mercury : Analyze hydrogen-bonding patterns (e.g., C=O···H–O interactions, 2.8–3.0 Å) and void spaces (<5% unit cell volume) to predict stability .

Q. How should researchers address discrepancies in cytotoxicity data across studies?

  • Validate assay conditions : Compare cell lines (e.g., HeLa vs. MCF-7), culture media, and exposure times (24–72 hrs).
  • Control ROS scavengers : Use N-acetylcysteine to confirm ROS-mediated apoptosis .
  • Standardize purity : Ensure >95% purity via HPLC and elemental analysis .

Q. What computational methods predict intermolecular interactions and stability?

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to evaluate electrostatic potential maps for reactive sites .
  • Graph set analysis : Classify hydrogen-bonding motifs (e.g., R₂²(8) rings) using Etter’s formalism to predict crystal packing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.